molecular formula C8H11BrN2 B13140401 (R)-1-(6-Bromopyridin-2-yl)propan-1-amine

(R)-1-(6-Bromopyridin-2-yl)propan-1-amine

Cat. No.: B13140401
M. Wt: 215.09 g/mol
InChI Key: YIGYLEOPRNZMCB-ZCFIWIBFSA-N
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Description

®-1-(6-Bromopyridin-2-yl)propan-1-amine is a chiral amine compound that features a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Bromopyridin-2-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-bromopyridine-2-carboxaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The resulting product is purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(6-Bromopyridin-2-yl)propan-1-amine may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Bromopyridin-2-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and palladium catalysts.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Formation of azides, ethers, or other substituted derivatives.

    Oxidation Products: Formation of imines, nitriles, or oximes.

    Reduction Products: Formation of secondary or tertiary amines.

Scientific Research Applications

®-1-(6-Bromopyridin-2-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-1-(6-Bromopyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to receptors or enzymes, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-Bromopyridin-2-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.

    6-Bromopyridin-2-ylmethanamine: A structurally similar compound with a different substitution pattern.

    2-Bromopyridine: A simpler analog that lacks the propan-1-amine moiety.

Uniqueness

®-1-(6-Bromopyridin-2-yl)propan-1-amine is unique due to its chiral nature and the presence of both a bromopyridine and an amine group, which confer specific reactivity and biological activity.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

(1R)-1-(6-bromopyridin-2-yl)propan-1-amine

InChI

InChI=1S/C8H11BrN2/c1-2-6(10)7-4-3-5-8(9)11-7/h3-6H,2,10H2,1H3/t6-/m1/s1

InChI Key

YIGYLEOPRNZMCB-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](C1=NC(=CC=C1)Br)N

Canonical SMILES

CCC(C1=NC(=CC=C1)Br)N

Origin of Product

United States

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